4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline
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Overview
Description
4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline is an organic compound characterized by the presence of a cyclohexene ring attached to an aniline moiety with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline typically involves the reaction of cyclohexene with n,n-dimethylaniline under specific conditions. One common method includes:
Cyclohexene and n,n-dimethylaniline Reaction: Cyclohexene is reacted with n,n-dimethylaniline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclohex-1-en-1-yl-n,n-dimethylaniline oxide.
Reduction: Formation of cyclohex-1-en-1-yl-n,n-dimethylaniline hydride.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohex-1-en-1-yl)morpholine: Similar in structure but contains a morpholine ring instead of an aniline moiety.
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Contains a cyclohexene ring and an amide group.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Contains a cyclohexene ring and a carboxylate group.
Uniqueness
4-(Cyclohex-1-en-1-yl)-n,n-dimethylaniline is unique due to the presence of both a cyclohexene ring and a dimethylaniline moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
13314-74-4 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H19N/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h6,8-11H,3-5,7H2,1-2H3 |
InChI Key |
OWWFBVZNMNIHRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CCCCC2 |
Origin of Product |
United States |
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